molecular formula C9H12N2O3 B129453 rac 4-Amino-m-tyrosine Dihydrochloride CAS No. 21819-90-9

rac 4-Amino-m-tyrosine Dihydrochloride

Cat. No.: B129453
CAS No.: 21819-90-9
M. Wt: 196.2 g/mol
InChI Key: XHWPXBNFKWLGJH-UHFFFAOYSA-N
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Description

rac 4-Amino-m-tyrosine Dihydrochloride is an organic compound with the molecular formula C9H12N2O3. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is of significant interest in both scientific research and industrial applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 4-Amino-m-tyrosine Dihydrochloride typically involves the modification of tyrosine. One common method is the nitration of tyrosine to form 3-nitrotyrosine, followed by reduction to yield the desired compound. The reaction conditions often include the use of nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, enzymatic synthesis using tyrosine hydroxylase can be employed to introduce the hydroxyl group, followed by chemical or enzymatic amination to introduce the amino group. These methods are advantageous due to their specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

rac 4-Amino-m-tyrosine Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

rac 4-Amino-m-tyrosine Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac 4-Amino-m-tyrosine Dihydrochloride involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes like tyrosine hydroxylase, leading to the production of catecholamines. Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Tyrosine: A precursor in the biosynthesis of catecholamines and melanin.

    3-Nitrotyrosine: An intermediate in the synthesis of rac 4-Amino-m-tyrosine Dihydrochloride.

    L-DOPA: A compound used in the treatment of Parkinson’s disease.

Uniqueness

This compound is unique due to its dual amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. Its potential antioxidant and anticancer properties make it a valuable compound for further research and development .

Properties

IUPAC Name

2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,10-11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWPXBNFKWLGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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